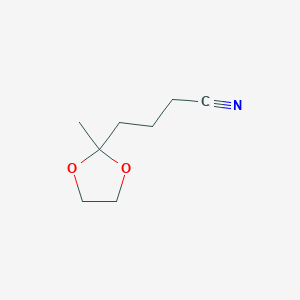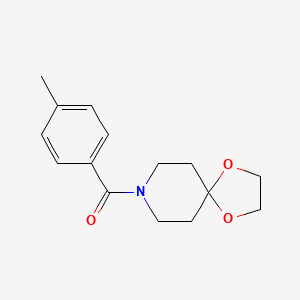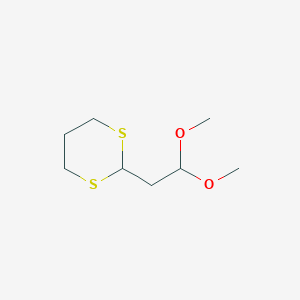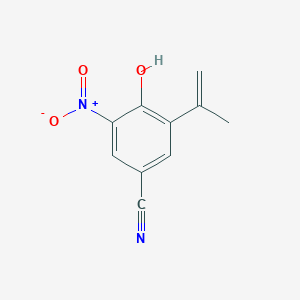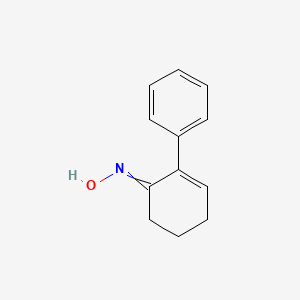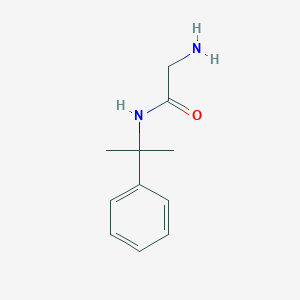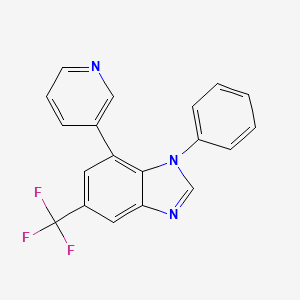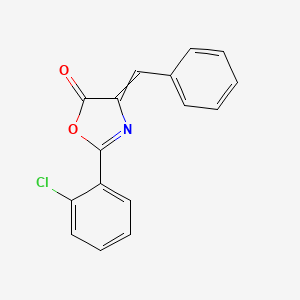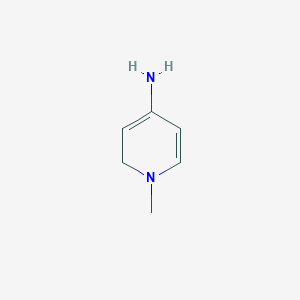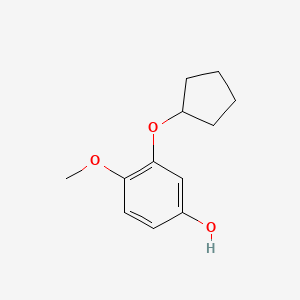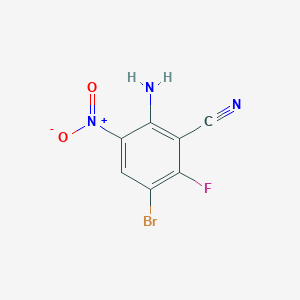
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrFN3O2. This compound is characterized by the presence of amino, bromo, fluoro, nitro, and nitrile functional groups attached to a benzene ring. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile typically involves multiple steps. One common method starts with the nitration of 2-fluorobenzonitrile to form 2-fluoro-5-nitrobenzonitrile. This intermediate is then subjected to bromination to introduce the bromo group at the 5-position. Finally, the amino group is introduced through a substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagents used.
Reduction: Formation of 2-Amino-5-bromo-6-fluoro-3-aminobenzonitrile.
Oxidation: Formation of 2-Nitro-5-bromo-6-fluoro-3-nitrobenzonitrile.
Aplicaciones Científicas De Investigación
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in the study of enzyme interactions.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The presence of multiple functional groups allows it to interact with various molecular targets, disrupting normal cellular processes and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-nitrobenzonitrile: Similar structure but lacks the bromo and fluoro groups.
2-Bromo-6-fluorobenzonitrile: Similar structure but lacks the amino and nitro groups.
2-Amino-6-fluorobenzonitrile: Similar structure but lacks the bromo and nitro groups
Uniqueness
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Propiedades
Fórmula molecular |
C7H3BrFN3O2 |
|---|---|
Peso molecular |
260.02 g/mol |
Nombre IUPAC |
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile |
InChI |
InChI=1S/C7H3BrFN3O2/c8-4-1-5(12(13)14)7(11)3(2-10)6(4)9/h1H,11H2 |
Clave InChI |
MNSQIEAAUXBWSB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)C#N)N)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Oxo-1,4-dihydro-2H-3,1-benzoxazin-6-yl)oxy]butyl acetate](/img/structure/B8579431.png)
